![molecular formula C19H18O5 B2819886 (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 859138-64-0](/img/structure/B2819886.png)
(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
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Overview
Description
The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . The “3,4-dimethoxybenzylidene” and “6-ethoxy” groups are substituents on the benzofuran core .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a benzofuran core with “3,4-dimethoxybenzylidene” and “6-ethoxy” substituents. The “(Z)” notation indicates the geometry around the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy (OCH3) and ethoxy (OC2H5) groups, as well as the electron-withdrawing carbonyl (C=O) group. These groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran core and the ether groups could potentially impact its polarity, solubility, boiling point, and melting point .Scientific Research Applications
Dual Chemosensor Applications
A study by Roy et al. (2019) discusses a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions in a methanol/water mixture, showcasing the application of similar compounds in sensing and detection technologies (Roy et al., 2019).
Polymerization and Material Science
Wang et al. (2012) highlight the synthesis and copolymerization of fully bio-based benzoxazine monomers, demonstrating the role of compounds with benzofuran units in developing new materials with improved thermal and mechanical properties (Wang et al., 2012).
Crystal Structure and Spectroscopic Properties
Hu and Chen (2015) synthesized and characterized a compound similar in structure, providing insights into its crystal structure and spectroscopic properties, which are crucial for understanding the material's behavior and potential applications (Hu & Chen, 2015).
Biological Evaluation and Drug Design
Pillai et al. (2019) explore the synthesis, spectroscopic characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, indicating the pharmaceutical applications of structurally related compounds in designing drugs with antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Catalysis and Synthetic Applications
Mahendar and Satyanarayana (2016) describe an efficient domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, showing how related compounds serve as intermediates or catalysts in organic synthesis, highlighting their utility in pharmaceutical and material science research (Mahendar & Satyanarayana, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-13-6-7-14-16(11-13)24-18(19(14)20)10-12-5-8-15(21-2)17(9-12)22-3/h5-11H,4H2,1-3H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWLYNGJKYRZPR-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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